molecular formula C18H23NO4 B13998473 3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol CAS No. 6322-19-6

3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol

Cat. No.: B13998473
CAS No.: 6322-19-6
M. Wt: 317.4 g/mol
InChI Key: BEBIZWHEBNNDHM-UHFFFAOYSA-N
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Description

3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol is a chemical compound that features a phenol group attached to a propyl chain, which is further substituted with an amino group and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and phenol.

    Formation of Intermediate: The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Coupling Reaction: The amine is then coupled with phenol under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: A compound with similar structural features but different biological activities.

    3,4,5-Trimethoxybenzylamine: Another related compound with distinct properties.

Uniqueness

3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

6322-19-6

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

3-[1-amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol

InChI

InChI=1S/C18H23NO4/c1-21-16-9-12(10-17(22-2)18(16)23-3)7-8-15(19)13-5-4-6-14(20)11-13/h4-6,9-11,15,20H,7-8,19H2,1-3H3

InChI Key

BEBIZWHEBNNDHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(C2=CC(=CC=C2)O)N

Origin of Product

United States

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